InChI=1S/C10H12O2S/c1-8-2-4-9(5-3-8)13-7-6-10(11)12/h2-5H,6-7H2,1H3,(H,11,12)
. This indicates that the compound has a sulfur atom linking the 4-methylphenyl group and the propionic acid group .
The synthesis of 3-[(4-Methylphenyl)thio]propionic acid can be achieved through several methods, with one notable route involving the reaction of 4-methylphenyl thioacetate with propionic acid. The process typically includes the following steps:
This synthesis pathway highlights the importance of controlled temperature and reaction time in achieving high yields of the desired compound.
The molecular structure of 3-[(4-Methylphenyl)thio]propionic acid features a propionic acid backbone with a thioether group attached to the third carbon. The structural formula can be represented as follows:
Key structural details include:
3-[(4-Methylphenyl)thio]propionic acid participates in various chemical reactions typical of carboxylic acids and thio compounds:
These reactions are significant for applications in organic synthesis and medicinal chemistry.
The mechanism of action for 3-[(4-Methylphenyl)thio]propionic acid primarily relates to its interactions at a molecular level:
The physical and chemical properties of 3-[(4-Methylphenyl)thio]propionic acid are crucial for its application:
These properties influence its behavior in chemical reactions and applications.
3-[(4-Methylphenyl)thio]propionic acid has diverse applications across several fields:
The versatility of this compound makes it valuable in both research and industrial applications.
CAS No.: 122547-72-2
CAS No.: 92292-84-7
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 4377-76-8